

An In-depth Technical Guide to SGI-1027: A DNA Methyltransferase Inhibitor

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Compound of Interest		
Compound Name:	Dnmt-IN-3	
Cat. No.:	B12383898	Get Quote

Disclaimer: Publicly available scientific literature and databases contain no specific information on a DNA methyltransferase inhibitor designated "**Dnmt-IN-3**". Therefore, this guide provides a comprehensive overview of a well-characterized, non-nucleoside DNA methyltransferase (DNMT) inhibitor, SGI-1027, as a representative example to fulfill the detailed structural and content requirements of your request.

Executive Summary

DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression, cellular differentiation, and genomic stability. The enzymes responsible for this process, DNA methyltransferases (DNMTs), are often dysregulated in various diseases, most notably cancer. This has led to the development of DNMT inhibitors as potential therapeutic agents. SGI-1027 is a quinoline-based, non-nucleoside small molecule inhibitor of DNMTs. It exhibits activity against DNMT1, DNMT3A, and DNMT3B, leading to the demethylation and reactivation of tumor suppressor genes. This technical guide provides a detailed overview of the biochemical properties, mechanism of action, experimental protocols, and biological effects of SGI-1027, intended for researchers, scientists, and professionals in drug development.

Core Compound Data: SGI-1027

SGI-1027 is a potent inhibitor of DNA methyltransferases. Its primary characteristics are summarized below.



Property	Value	Reference
Chemical Name	N-(4-((2-amino-6- methylpyrimidin-4- yl)amino)phenyl)-4-(quinolin-4- ylamino)benzamide	[1]
Molecular Formula	C27H23N7O	[2]
Molecular Weight	461.52 g/mol	[2]
CAS Number	1020149-73-8	[2]
Appearance	Off-white powder	[2]
Solubility	Soluble in DMSO (≥22.25 mg/mL)	[3]

Quantitative Inhibitory Activity

SGI-1027 demonstrates inhibitory activity against multiple DNMT isoforms in cell-free enzymatic assays. The half-maximal inhibitory concentrations (IC50) are presented in the following table.

Target Enzyme	Substrate	IC50 (μM)	Reference
DNMT1	hemimethylated DNA	6	[4][5]
DNMT1	poly(dI-dC)	12.5	[4]
DNMT3A	poly(dI-dC)	8	[4][5][6]
DNMT3B	poly(dI-dC)	7.5	[4][5][6]

Mechanism of Action

SGI-1027 exerts its effects through a dual mechanism. Firstly, it acts as a competitive inhibitor at the S-adenosylmethionine (SAM) binding site of DNMTs, thereby preventing the transfer of a methyl group to DNA.[7][8] Secondly, SGI-1027 has been shown to induce the selective degradation of DNMT1 protein via the proteasomal pathway, with minimal impact on the levels



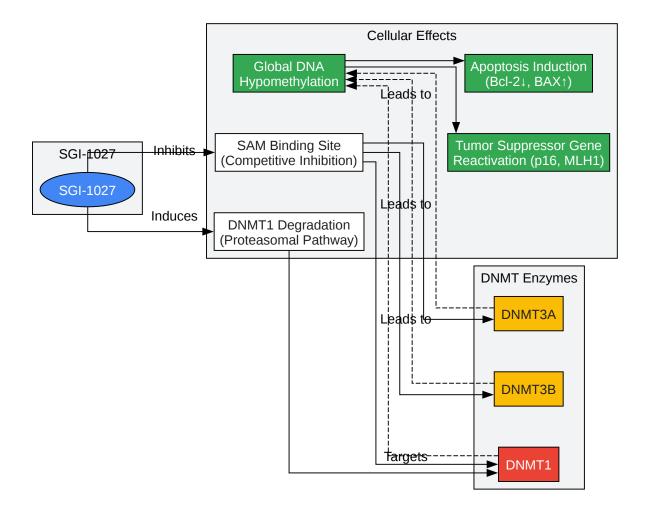




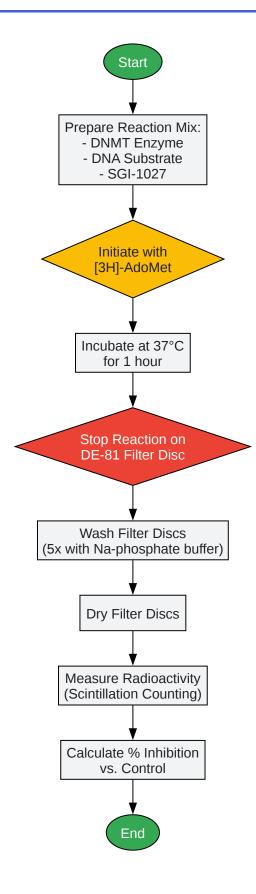
of DNMT3A and DNMT3B.[7] This leads to a passive demethylation of the genome during subsequent rounds of DNA replication.

The downstream effects of SGI-1027-mediated DNMT inhibition include the reactivation of silenced tumor suppressor genes, such as p16, MLH1, and TIMP3, and the induction of apoptosis.[7] The apoptotic mechanism is, at least in part, mediated by the intrinsic mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein BcI-2 and the upregulation of the pro-apoptotic protein BAX.[9]

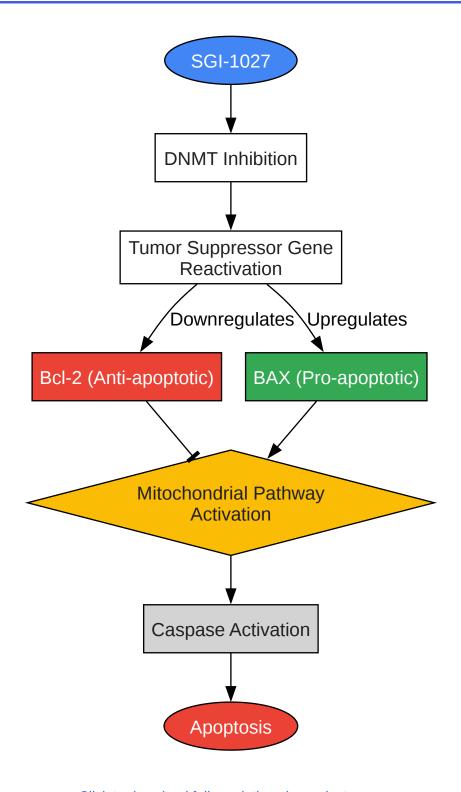












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